molecular formula C6H11N B12309410 (But-3-YN-2-YL)(ethyl)amine

(But-3-YN-2-YL)(ethyl)amine

Cat. No.: B12309410
M. Wt: 97.16 g/mol
InChI Key: QLRHZFZGPBVQQS-UHFFFAOYSA-N
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Description

It is a colorless to yellow liquid with a predicted boiling point of 192.5±36.0 °C and a density of 1.07±0.1 g/cm³ . This compound is of interest due to its unique structure, which includes both an alkyne and an amine group, making it versatile for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (But-3-YN-2-YL)(ethyl)amine typically involves the reaction of but-3-yn-1-yl with ethylamine under specific conditions. One common method is the nucleophilic substitution reaction where but-3-yn-1-yl halide reacts with ethylamine in the presence of a base . The reaction conditions often include solvents like chloroform, ethyl acetate, or methanol, and the reaction is carried out at controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can produce larger quantities of the compound with higher purity. The use of catalysts and optimized reaction parameters can further enhance the yield and efficiency of the industrial process .

Chemical Reactions Analysis

Types of Reactions

(But-3-YN-2-YL)(ethyl)amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and bases like sodium hydroxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alkyne group can lead to the formation of carboxylic acids or ketones, while reduction can yield primary or secondary amines .

Mechanism of Action

The mechanism of action of (But-3-YN-2-YL)(ethyl)amine involves its ability to interact with various molecular targets. The alkyne group can participate in click chemistry reactions, forming stable triazole rings with azides. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function . These interactions can modulate enzyme activity, protein-protein interactions, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(But-3-YN-2-YL)(ethyl)amine is unique due to its combination of an alkyne and an amine group, which allows it to participate in a wide range of chemical reactions and applications. Its structure provides versatility in both synthetic and biological contexts, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C6H11N

Molecular Weight

97.16 g/mol

IUPAC Name

N-ethylbut-3-yn-2-amine

InChI

InChI=1S/C6H11N/c1-4-6(3)7-5-2/h1,6-7H,5H2,2-3H3

InChI Key

QLRHZFZGPBVQQS-UHFFFAOYSA-N

Canonical SMILES

CCNC(C)C#C

Origin of Product

United States

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